6-(1H-Imidazol-1-yl)-6-oxohexanoic acid
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Overview
Description
6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the hexanoic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of molecular oxygen to oxidize ketones and amidines in situ, followed by cyclization under basic conditions, can produce imidazole derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-1-yl)-6-oxohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
6-(1H-Imidazol-1-yl)-6-oxohexanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazol-1-ylacetic acid
- 6-(1H-Imidazol-1-yl)nicotinic acid
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .
Uniqueness
6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is unique due to its specific structure, which combines the imidazole ring with a hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60718-46-9 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-imidazol-1-yl-6-oxohexanoic acid |
InChI |
InChI=1S/C9H12N2O3/c12-8(11-6-5-10-7-11)3-1-2-4-9(13)14/h5-7H,1-4H2,(H,13,14) |
InChI Key |
FEDLMADKMHOMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)CCCCC(=O)O |
Origin of Product |
United States |
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